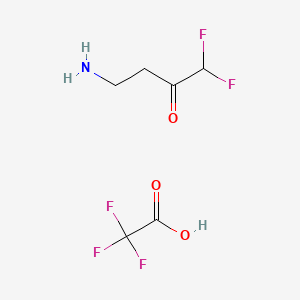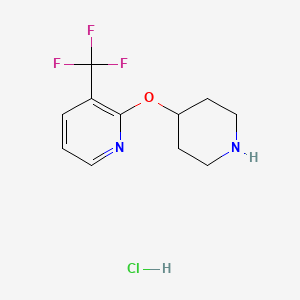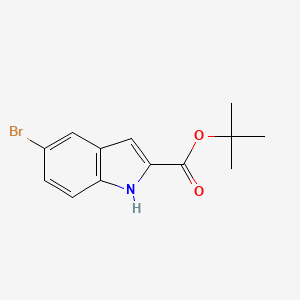
tert-butyl 5-bromo-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-bromo-1H-indole-2-carboxylate: is a synthetic organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-bromo-1H-indole-2-carboxylate typically involves the bromination of an indole derivative followed by esterification. One common method starts with 5-bromoindole-2-carboxylic acid, which is then reacted with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the ester .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 5-bromo-1H-indole-2-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The indole ring can participate in various oxidation and reduction reactions, although specific conditions for this compound are less documented.
Coupling Reactions: This compound can undergo coupling reactions, such as the Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used.
Sonogashira Coupling: Palladium catalysts and copper co-catalysts in the presence of a base like triethylamine are common.
Major Products:
- Substitution reactions can yield a variety of products depending on the nucleophile used.
- Coupling reactions typically result in the formation of carbon-carbon bonds, leading to more complex indole derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology and Medicine:
- Indole derivatives, including tert-butyl 5-bromo-1H-indole-2-carboxylate, have shown potential in biological assays for their antiviral, anticancer, and antimicrobial properties .
Industry:
- Utilized in the synthesis of materials with specific electronic properties.
- Potential applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action for tert-butyl 5-bromo-1H-indole-2-carboxylate is not well-documented. indole derivatives generally exert their effects by interacting with various biological targets, including enzymes and receptors. The bromine atom and tert-butyl ester group can influence the compound’s reactivity and binding affinity to these targets .
Comparison with Similar Compounds
N-Boc-5-bromoindole: Another indole derivative with a tert-butoxycarbonyl protecting group.
tert-Butyl 1-indolecarboxylate: Similar structure but without the bromine atom.
Properties
CAS No. |
2502205-56-1 |
|---|---|
Molecular Formula |
C13H14BrNO2 |
Molecular Weight |
296.16 g/mol |
IUPAC Name |
tert-butyl 5-bromo-1H-indole-2-carboxylate |
InChI |
InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)11-7-8-6-9(14)4-5-10(8)15-11/h4-7,15H,1-3H3 |
InChI Key |
WUIWNDORCLOWBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=C(N1)C=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


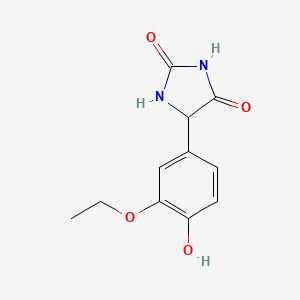
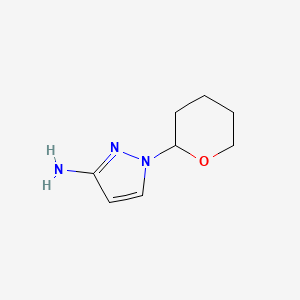
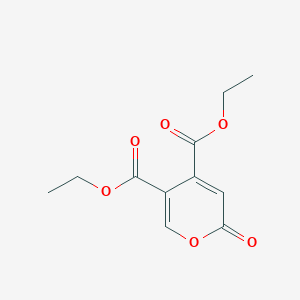

![N-benzyl-N-ethylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13466710.png)
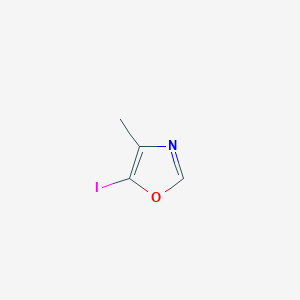
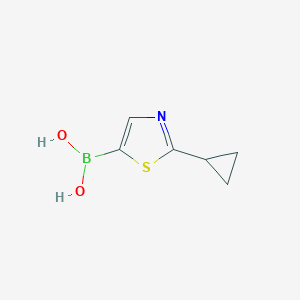
![(2S,4R)-N-[(1S)-3-[4-[4-[2-[4-[[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamoyl]phenyl]ethynyl]piperidin-1-yl]piperidin-1-yl]-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-3-oxopropyl]-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B13466726.png)

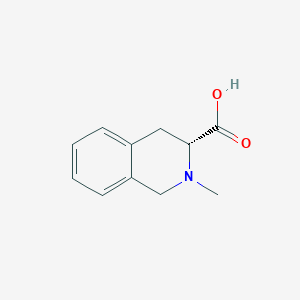
![3-(6-Amino-1-oxo-3,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13466764.png)
